6-ethoxy-N,N-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-ethoxy-N,N-diphenyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with ethoxy and diphenyl groups, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alkoxides. The general synthetic route can be summarized as follows:
Starting Material: Cyanuric chloride.
First Step: Reaction with an alkoxide (e.g., ethoxide) to introduce the ethoxy group.
Second Step: Subsequent reaction with diphenylamine to introduce the diphenyl groups.
The reactions are usually carried out in solvents such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N,N-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ethoxy or diphenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and other nucleophiles. The reactions are typically carried out in polar solvents under reflux conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
6-ethoxy-N,N-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties
Mechanism of Action
The mechanism of action of 6-ethoxy-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-N2,N4-diethyl-1,3,5-triazine-2,4-diamine
- 1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-
- 2,4,6-triphenyl-1,3,5-triazine
Uniqueness
6-ethoxy-N,N-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
6-ethoxy-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H17N5O/c1-2-23-17-20-15(18)19-16(21-17)22(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,18,19,20,21) |
InChI Key |
YNCHLSFYIAGWSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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